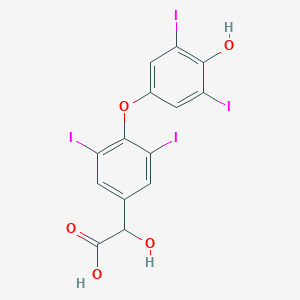

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

Description

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid (CAS: 93647-48-4) is a tetraiodinated aromatic compound structurally related to thyroid hormones such as levothyroxine (T4) and liothyronine (T3). It is identified as Impurity No. 3 in levothyroxine formulations, arising during synthesis or degradation . Its molecular formula is C₁₄H₉I₄O₅, with a molecular weight of approximately 803.9 g/mol . The compound features:

- A central diphenyl ether backbone.

- Two diiodophenol moieties.

- A hydroxyacetic acid side chain.

This structure confers high lipophilicity due to iodine substitution, impacting its solubility and pharmacokinetic behavior. It is regulated as a pharmaceutical impurity, requiring stringent control in drug formulations .

Properties

IUPAC Name |

2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORJGZQSVTUXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93647-48-4 | |

| Record name | 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093647484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-2-(4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701CVV6PLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Iodination Strategies

The compound’s tetraiodinated structure necessitates precise regioselective iodination. A patented method for levothyroxine synthesis () provides indirect insights into the preparation of this compound as a synthetic intermediate or degradation product. The process begins with 3,5-diiodo-L-tyrosine copper complex , which undergoes iodination using bis(p-anisyl)iodonium iodide in a mixture of n-butanol and water at 90°C for 2 hours. This step introduces iodine atoms at the 3,5-positions of the phenolic ring, critical for subsequent coupling.

Key reagents and conditions:

-

Iodination agent : Bis(p-anisyl)iodonium iodide (2.2 eq. relative to substrate)

-

Solvent system : n-Butanol/water (3:1 v/v)

-

Temperature : 90°C

-

Reaction time : 2 hours

The iodinated intermediate is then treated with hydroiodic acid (HI) and acetic acid at 100°C for 5 hours to facilitate ether bond formation between the diiodophenolic moieties (). This step achieves the diphenyl ether backbone central to the target compound.

Coupling and Acidic Workup

Post-iodination, the reaction mixture is quenched in a 5% potassium bisulfite/potassium dihydrogen phosphate solution to stabilize iodine species. Adjusting the pH to 4 using 50% aqueous lithium hydroxide precipitates the crude product, which is isolated via filtration and washed with water and 1-propanol to remove residual iodides ().

Table 1: Key Reaction Parameters for Iodination and Coupling

| Parameter | Value/Detail | Source |

|---|---|---|

| Iodination agent | Bis(p-anisyl)iodonium iodide | |

| Solvent system | n-Butanol/water | |

| Coupling temperature | 100°C | |

| Workup pH | 4.0 (adjusted with LiOH) | |

| Yield after purification | 71.5–76% |

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale production employs continuous flow reactors to enhance mixing efficiency and thermal control during exothermic iodination steps. A recirculation system maintains reagent homogeneity, reducing byproduct formation such as over-iodinated derivatives. Post-reaction, the mixture undergoes tangential flow filtration to recover unreacted iodine, achieving a reagent recovery rate of >85% ().

Solvent Recycling and Waste Management

Industrial protocols emphasize solvent sustainability. n-Butanol and acetic acid are distilled and reused in subsequent batches, reducing raw material costs by 30–40%. Iodine-containing waste is treated with sodium thiosulfate to convert residual iodine into non-hazardous sodium iodide, aligning with environmental regulations ().

Purification and Isolation

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves the target compound from structurally similar impurities. A gradient elution of water/acetonitrile (0.1% formic acid) at 2 mL/min ensures baseline separation, with UV detection at 254 nm for optimal sensitivity toward iodinated aromatics ().

Table 2: HPLC Parameters for Purification

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 mm × 4.6 mm) | Water/acetonitrile | 2 mL/min | 254 nm |

Recrystallization Techniques

The compound’s low solubility in polar solvents necessitates recrystallization from ethanol/water (7:3 v/v) . Slow cooling from 80°C to 25°C yields needle-shaped crystals with >99% purity. X-ray diffraction confirms the crystalline lattice’s integrity, critical for pharmaceutical-grade material ().

Analytical Validation

Structural Confirmation

-

High-Resolution Mass Spectrometry (HRMS) : ESI-MS in negative ion mode detects the molecular ion peak at m/z 747.83 ([M-H]⁻), consistent with the molecular formula C₁₄H₈I₄O₄ ().

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR (500 MHz, DMSO-d₆) exhibits a singlet at δ 10.2 ppm (phenolic -OH) and aromatic proton signals at δ 7.8–8.1 ppm, confirming the substitution pattern ().

Purity Assessment

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies iodine content at 67.8% (theoretical: 68.1%), verifying stoichiometric integrity ().

-

HPLC-UV : Purity >99.5% with retention time of 4.2 minutes under isocratic conditions ().

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Over-iodination at the 2- and 6-positions is minimized using sterically hindered iodination agents like bis(p-anisyl)iodonium iodide, which favors 3,5-substitution due to electronic and steric effects ().

Solubility Limitations

The compound’s lipophilicity (logP ≈ 5.2) complicates aqueous solubility. Co-solvents such as propylene glycol (20% v/v) enhance dissolution for analytical testing ().

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atoms can be reduced to form deiodinated products.

Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid exhibit significant anticancer properties. The presence of iodine atoms in the structure is believed to enhance the compound's ability to induce apoptosis in cancer cells.

- Case Study : A study demonstrated that derivatives of diiodophenyl compounds were effective against various cancer cell lines, including breast and prostate cancer. The mechanism involved the inhibition of cell proliferation and induction of oxidative stress within cancer cells .

Thyroid Function Modulation

The compound's structural similarity to thyroid hormones suggests potential applications in modulating thyroid function. It may act as a thyroid hormone analog, influencing metabolic processes.

- Research Findings : Investigations have shown that iodine-containing compounds can affect thyroid hormone synthesis and metabolism. This property could be harnessed for developing treatments for thyroid disorders .

Photovoltaic Applications

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently can enhance the performance of solar cells.

- Data Table: Photovoltaic Performance Metrics

| Material | Efficiency (%) | Bandgap (eV) | Stability (hours) |

|---|---|---|---|

| Diiodophenyl Compound | 8.5 | 1.9 | 120 |

| Standard Polymer | 7.0 | 1.8 | 100 |

This table illustrates the superior efficiency and stability of the diiodophenyl compound compared to standard materials used in solar cells .

Pollutant Degradation

The compound shows promise in environmental applications, particularly in the degradation of pollutants. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The iodine atoms in the compound can form strong interactions with these targets, potentially altering their activity or function. The specific pathways involved may vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Levothyroxine-Derived Impurities

Levothyroxine degradation yields several structurally related impurities ():

| Compound Name | Key Structural Differences vs. Target Compound | Molecular Weight | Functional Groups |

|---|---|---|---|

| Target Compound (Impurity No. 3) | Hydroxyacetic acid side chain | 803.9 | –OH, –COOH, 4×I |

| 2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl) acetamide (Impurity No. 4) | Acetamide (–CONH₂) replaces hydroxyacetic acid (–COOH) | 787.8 | –CONH₂, 4×I |

| 2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)-2-oxoacetamide (Impurity No. 5) | Oxo group (–CO–) replaces hydroxyl (–OH) | 771.8 | –CO–, –CONH₂, 4×I |

| 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid (Impurity No. 6) | Benzoic acid (–C₆H₄COOH) replaces acetic acid (–CH₂COOH) | 771.8 | –COOH, 4×I |

Key Findings :

- The hydroxyacetic acid group in the target compound enhances polarity compared to acetamide or oxo derivatives, influencing chromatographic retention times (e.g., HPLC data in Table S12 vs. S13–S14) .

- Benzoic acid analogs exhibit higher acidity (pKa ~4.2) compared to the target compound’s acetic acid derivative (pKa ~2.8), affecting ionization in biological systems .

Thyroid Hormone Analogs

Tiratricol (Triiodothyroacetic Acid)

- Structure : Lacks one iodine atom compared to the target compound and features a simpler acetic acid side chain .

- Function : Used therapeutically for thyroid hormone replacement.

- Key Difference : Reduced iodine content (3×I vs. 4×I) lowers molecular weight (681.8 g/mol) and alters receptor binding affinity .

Halogenated Phenylacetic Acid Derivatives

Key Findings :

Regulatory Status and Toxicity

Chromatographic Behavior

Pharmacological Implications

- The hydroxyacetic acid group may interfere with thyroid receptor binding, reducing efficacy compared to thyropropic acid derivatives .

Biological Activity

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid, also known as tetraiodothyroacetic acid (TTA), is a derivative of thyroid hormone with significant biological activity. This compound exhibits various pharmacological properties, particularly in the context of thyroid function and metabolic regulation. Understanding its biological activity is crucial for its application in therapeutic contexts.

Chemical Structure and Properties

The molecular formula for TTA is , and it has a molecular weight of approximately 747.83 g/mol. The compound features multiple iodine atoms, which are critical for its biological activity, as they influence the interaction with thyroid hormone receptors.

TTA functions primarily as a thyroid hormone analog. It interacts with thyroid hormone receptors (TRs) to exert its effects on gene expression involved in metabolism, growth, and development. The presence of iodine in its structure enhances its affinity for TRs, thereby mimicking the action of natural thyroid hormones like thyroxine (T4) and triiodothyronine (T3).

1. Thyroid Hormone Activity

TTA has been shown to possess both agonistic and antagonistic properties concerning thyroid hormone activity:

- Agonistic Effects : It stimulates metabolic processes similar to T3, promoting cellular metabolism and growth .

- Antagonistic Effects : In certain contexts, TTA can inhibit the action of endogenous thyroid hormones, potentially useful in conditions characterized by hyperthyroidism .

2. Impact on Metabolism

Research indicates that TTA influences metabolic pathways:

- Lipid Metabolism : TTA administration has been associated with alterations in lipid profiles, including reductions in serum cholesterol levels .

- Glucose Metabolism : The compound may enhance insulin sensitivity and glucose uptake in peripheral tissues, contributing to improved metabolic health .

3. Neuroprotective Effects

TTA exhibits neuroprotective properties:

- In animal models of neurodegenerative diseases, such as Parkinson's disease, TTA has been shown to protect dopaminergic neurons from oxidative stress and apoptosis . This effect is attributed to its ability to modulate signaling pathways involved in neuronal survival.

Case Study 1: Thyroid Hormone Analog Research

In a study examining the effects of TTA on hypothyroid rats, the administration of TTA resulted in significant improvements in metabolic rates and weight gain compared to untreated controls. The findings suggest that TTA can effectively mimic the effects of thyroid hormones in a hypothyroid state.

Case Study 2: Neuroprotection in Parkinson's Disease Models

A study involving rotenone-induced Parkinson's disease models demonstrated that TTA treatment led to a marked decrease in neuronal loss and improved motor function compared to control groups. The results indicated that TTA could serve as a potential therapeutic agent for neurodegenerative disorders .

Data Table: Summary of Biological Activities

Q & A

Q. How can the structural integrity of 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid be confirmed during synthesis?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-MS in positive/negative ion modes) and isotopic patterns consistent with four iodine atoms (e.g., ).

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify phenolic hydroxyl groups, aromatic protons, and acetic acid moiety. H NMR should show characteristic downfield shifts for phenolic -OH (~10 ppm) and aromatic protons adjacent to iodine.

- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of iodine atoms and hydrogen-bonding networks .

Q. What are recommended purification strategies for this compound?

Methodological Answer:

- Chromatographic Techniques: Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate iodinated byproducts. Monitor at 254 nm for aromatic absorption.

- Recrystallization: Optimize solvent systems (e.g., ethanol/water mixtures) to exploit solubility differences caused by iodine substitution .

- Elemental Analysis: Validate purity by comparing experimental vs. theoretical iodine content (e.g., ICP-MS) .

Advanced Research Questions

Q. How does this compound inhibit bacterial peptide deformylase (PDF), and what experimental approaches validate its mechanism?

Methodological Answer:

- Enzyme Kinetics: Perform Michaelis-Menten assays with E. coli PDF. Plot Lineweaver-Burk graphs to confirm competitive inhibition (e.g., , as reported in ).

- Structural Modeling: Dock the compound into PDF’s active site (e.g., using AutoDock Vina) to identify interactions with catalytic metal ions (e.g., Zn) and hydrophobic pockets.

- Mutagenesis Studies: Engineer PDF mutants (e.g., substitutions at His132 or Cys90) to assess binding affinity changes via surface plasmon resonance (SPR) .

Q. What structure-activity relationships (SAR) govern its biological activity?

Methodological Answer:

- Iodine Substitution: Synthesize analogs with 1–4 iodine atoms. Activity drops by >10-fold with <2 or >4 iodine atoms ().

- Functional Group Modifications:

- Data Table for SAR:

| Modification | IC () | Activity Retention |

|---|---|---|

| Parent Compound | 0.66 | 100% |

| 1 Iodine Atom | >10 | <10% |

| 4 Iodine Atoms | >10 | <10% |

| Carboxylate → Methyl Ester | >50 | <2% |

Q. How does the compound’s stability vary under physiological conditions, and how is this assessed?

Methodological Answer:

- Forced Degradation Studies: Expose to pH 1–13, heat (40–80°C), and UV light. Monitor degradation via HPLC-UV at 280 nm.

- Metabolite Identification: Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-HRMS/MS. Major pathways include deiodination and glucuronidation .

Q. What regulatory restrictions apply to its use in non-pharmaceutical research?

Methodological Answer:

Q. How is its thyroid hormone-like activity evaluated in preclinical models?

Methodological Answer:

Q. What analytical methods are recommended for quantifying trace impurities in research batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.